2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
Description
2-(Benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a 5-methylisoxazole moiety via a thioacetamide bridge. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to engage in hydrophobic and π-π interactions with biological targets . The thioether linkage (-S-) enhances metabolic stability compared to ether analogs, while the acetamide group provides hydrogen-bonding capacity for target engagement .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-6-10(17-19-9)7-15-13(18)8-20-14-16-11-4-2-3-5-12(11)21-14/h2-6H,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYSIMJRYDDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Acetamide Formation: Finally, the isoxazole derivative is reacted with chloroacetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Reaction Conditions and Mechanism
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Temperature and Solvent : Reactions are typically conducted at room temperature or under mild heating, with solvents like acetone, DMF, or ethanol .
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Catalysts : Bases such as K₂CO₃ are used to facilitate thioether bond formation .
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Reaction Monitoring : Progress is tracked using TLC and confirmed via nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Key Analytical Data
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₆N₃OS₂ |
| Molecular Weight | ~416.5 g/mol |
| Structural Features | Benzothiazole moiety linked via thioether to an acetamide group with a 5-methylisoxazol-3-yl substituent |
Chemical Reactivity
The compound undergoes reactions typical of thioamides and acetamides:
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Hydrolysis : Potential cleavage of the thioether bond under acidic or basic conditions.
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Oxidation : Susceptible to oxidation due to sulfur atoms in the benzothiazole ring.
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Nucleophilic Substitution : The acetamide group may participate in nucleophilic reactions, though steric hindrance from the benzothiazole-isoxazole core could limit reactivity.
Biological and Analytical Evaluations
While specific data for this compound is limited, related benzothiazole derivatives show:
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Antimicrobial/Anticancer Activity : Enhanced by modifications to the benzothiazole nucleus .
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Enzyme Inhibition : Analogous compounds (e.g., quinazolinones) demonstrate acetylcholinesterase (AChE) inhibition and antioxidant properties .
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Analytical Techniques :
Research Findings
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Structural Optimization : Hybridization with heterocycles like isoxazole improves pharmacological profiles .
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Synthetic Flexibility : Methods such as Knoevenagel condensation and molecular hybridization enable diverse functionalization .
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Safety and Stability : Acute toxicity studies (e.g., LD₅₀) and thermal analysis are critical for preclinical evaluation .
This compound exemplifies the potential of benzothiazole-isoxazole hybrids in medicinal chemistry, with synthesis and reactivity tailored to exploit their therapeutic promise.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. In vitro studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) of synthesized benzothiazole derivatives demonstrate that modifications in structure can lead to enhanced potency against resistant strains .
Anticancer Properties
Research has highlighted the potential of benzothiazole derivatives in cancer therapy. Compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide have been investigated for their ability to induce apoptosis in cancer cells. Studies indicate that these compounds can disrupt cellular pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have also been explored. They are believed to inhibit pro-inflammatory cytokines and reduce oxidative stress, which are critical in managing chronic inflammatory diseases .
Case Study 1: Antitubercular Activity
A recent study evaluated the antitubercular activity of various benzothiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited MIC values as low as 100 µg/mL against M. tuberculosis, suggesting strong potential for further development as antitubercular agents .
Case Study 2: Anticancer Screening
In a screening program for anticancer agents, several benzothiazole derivatives were tested against a panel of cancer cell lines. The compound demonstrated selective cytotoxicity towards breast and lung cancer cells, with IC50 values indicating effective growth inhibition. These findings support the need for further investigation into its mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The benzothiazole ring is known to interact with various biological targets, while the isoxazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Antimicrobial Activity
- Compound 5d : Superior antibacterial activity (MIC = 6.25 µg/mL) compared to acetohydrazide analogs (3a–3g, MIC = 25–50 µg/mL), likely due to the spiro-oxadiazole moiety enhancing membrane penetration.
- Compound 2j : Broad-spectrum activity linked to the phthalazine group, which disrupts bacterial DNA gyrase .
Enzyme Inhibition
- MAO-B/BChE Inhibitor : The isoquinoline-piperidine analog demonstrates dual inhibition, whereas the target compound’s 5-methylisoxazole group may favor selective kinase or protease modulation due to its electron-rich heterocycle.
Physicochemical Properties
- LogP and Solubility : The 5-methylisoxazole group in the target compound likely reduces LogP compared to phenyl-substituted analogs (e.g., 7d ), improving aqueous solubility.
- Thermal Stability : Higher melting points in nitro- or phthalazine-containing analogs (e.g., 2j : 201–202°C vs. 7d : 276–278°C ) reflect increased molecular rigidity.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of the compound features a benzothiazole moiety linked to an isoxazole group via a thioether bond. The synthesis typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the acetamide derivative. The synthesis process can be summarized as follows:
- Starting Materials : 2-Aminobenzothiazole and chloroacetyl chloride.
- Reaction Conditions : The reaction is generally conducted in an organic solvent under controlled temperature.
- Purification : The product is purified through recrystallization techniques.
The crystal structure analysis confirms successful acylation with bond lengths consistent with similar compounds, indicating stability in its conformation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. For instance, compounds related to benzothiazoles have shown significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanisms typically involve:
- Induction of Apoptosis : Compounds trigger apoptotic pathways, evidenced by increased caspase-3 activity .
- Inhibition of DNA Synthesis : MTT assays indicate reduced viability in treated cells, correlating with decreased DNA synthesis .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies show that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria. The presence of specific substituents appears to enhance their efficacy:
- Structure-Activity Relationship (SAR) : Modifications in the benzothiazole structure can significantly impact antibacterial potency .
Other Biological Activities
Additional studies suggest potential applications in treating tuberculosis and other infectious diseases due to their ability to inhibit the growth of Mycobacterium tuberculosis . The mechanisms may involve interference with bacterial cell wall synthesis or metabolic pathways.
Case Study 1: Anticancer Evaluation
A recent study synthesized several benzothiazole derivatives and evaluated their anticancer activity against A549 and C6 cell lines using various assays including MTT and acridine orange staining. The results indicated that specific derivatives exhibited IC50 values below 10 µM, demonstrating strong anticancer activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzothiazole derivatives against a panel of bacterial strains. Compounds were tested using disc diffusion methods, revealing significant inhibition zones for certain analogs compared to standard antibiotics .
Data Table
Q & A
Q. Basic Research Focus
- FT-IR : Monitor the carbonyl stretch (C=O) at ~1668–1680 cm⁻¹ and N–H bending (amide) at ~3178 cm⁻¹ to confirm acetamide formation .
- ¹H NMR : Key signals include the isoxazole methyl group (δ ~2.6 ppm) and benzothiazole aromatic protons (δ ~7.0–7.8 ppm) .
- Elemental Analysis : Validate purity by matching observed vs. calculated values (e.g., S: 23.15% vs. 23.13%) .
What computational methods are recommended to model the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites. For example, the LUMO of benzothiazole derivatives localizes on the sulfur atom, suggesting nucleophilic attack points .
- Molecular Dynamics (MD) Simulations : Simulate binding to α-glucosidase or Mycobacterium tuberculosis enoyl-ACP reductase (InhA) to predict residence time and binding free energy (ΔG ≤ −8 kcal/mol indicates strong inhibition) .
How can researchers resolve contradictions in reported biological activities across studies?
Q. Advanced Research Focus
- Assay Standardization : Discrepancies in antidiabetic IC₅₀ values (e.g., 10–50 μM) may arise from variations in α-glucosidase sources (mammalian vs. microbial). Use recombinant human enzymes for consistency .
- Structural Analog Comparison : Compare MIC values of nitro- vs. methyl-substituted derivatives to isolate electronic effects on antitubercular activity .
What strategies enhance the pharmacokinetic properties of this compound through structural modification?
Q. Advanced Research Focus
- Bioisosteric Replacement : Replace the thiophene ring with a pyridine moiety to improve solubility (logP reduction from 3.2 to 2.5) without compromising activity .
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the acetamide nitrogen to enhance oral bioavailability .
- Metabolic Stability : Fluorination of the benzothiazole ring reduces CYP450-mediated oxidation, extending half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
